

Spectroscopic Profile of Quinazoline-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Quinazoline-6-carboxylic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **Quinazoline-6-carboxylic acid**. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its structural features and data from closely related analogues.

Chemical Structure and Properties

Quinazoline-6-carboxylic acid

- Molecular Formula: C₉H₆N₂O₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 174.16 g/mol [\[1\]](#)
- Monoisotopic Mass: 174.042927438 Da[\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **Quinazoline-6-carboxylic acid**.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 - 14.0	Singlet, broad	1H	Carboxylic acid (-COOH)
~9.4	Singlet	1H	H2 (Quinazoline ring)
~9.3	Singlet	1H	H4 (Quinazoline ring)
~8.6	Doublet	1H	H5 (Quinazoline ring)
~8.4	Doublet of doublets	1H	H7 (Quinazoline ring)
~8.0	Doublet	1H	H8 (Quinazoline ring)

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~167.0	Carboxylic acid (-COOH)
~155.0	C4 (Quinazoline ring)
~153.0	C2 (Quinazoline ring)
~150.0	C8a (Quinazoline ring)
~135.0	C7 (Quinazoline ring)
~131.0	C5 (Quinazoline ring)
~130.0	C6 (Quinazoline ring)
~129.0	C8 (Quinazoline ring)
~122.0	C4a (Quinazoline ring)

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Carboxyl carbons in similar aromatic acids typically absorb in the 165 to 185 ppm

range.[3]

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid dimer)[4]
3100-3000	Medium	Aromatic C-H stretch
1710-1680	Strong	C=O stretch (Carboxylic acid dimer)[4]
1620-1580	Medium-Strong	C=N and C=C stretching (Quinazoline ring)
1450-1400	Medium	O-H bend (Carboxylic acid)
1300-1200	Strong	C-O stretch (Carboxylic acid)
900-670	Medium-Strong	Aromatic C-H out-of-plane bend

Note: The presence of hydrogen bonding in carboxylic acids leads to a characteristically broad O-H stretching band.[4][5]

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
174	[M] ⁺ , Molecular ion
156	[M - H ₂ O] ⁺
130	[M - CO ₂] ⁺
129	[M - COOH] ⁺
103	Fragmentation of quinazoline ring

Note: The exact mass of the molecular ion is a key identifier.[1] Fragmentation patterns are predicted based on common losses from carboxylic acids and the stability of the quinazoline

core.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Quinazoline-6-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: 5-10 mg of **Quinazoline-6-carboxylic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- ¹H NMR Acquisition:
 - A standard proton experiment is performed.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
 - The spectral width is set to cover the expected range of proton signals (e.g., 0-15 ppm).
- ¹³C NMR Acquisition:
 - A proton-decoupled carbon experiment is performed.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
 - The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:

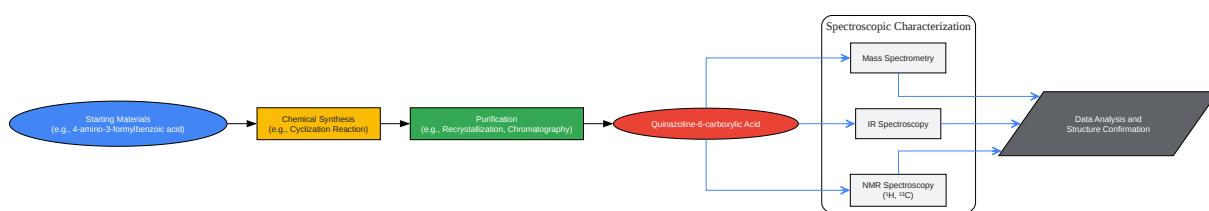
- Solid State (KBr pellet): A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or pure KBr pellet) is collected.
 - The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
 - The spectrum is usually displayed in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source.
- Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
- Data Acquisition:
 - The sample solution is infused into the ion source.
 - Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
 - High-resolution measurements provide the exact mass, which can be used to confirm the elemental composition.
 - Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data for structural elucidation.

Logical Workflow for Synthesis and Characterization

The synthesis of quinazoline derivatives often involves the cyclocondensation of anthranilic acid derivatives.^{[6][7][8]} The general workflow for the synthesis and subsequent spectroscopic characterization of **Quinazoline-6-carboxylic acid** is depicted below.



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Caption: Workflow for the synthesis and spectroscopic characterization of **Quinazoline-6-carboxylic acid**.

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